3-phenylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
3-phenylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the cyclization of 2-aminopyrazine with phenyl isocyanide under acidic conditions . Another approach involves the use of transition metal-catalyzed reactions to form the imidazo[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-phenylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
3-phenylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-phenylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
3-phenylimidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their biological activities and applications.
Imidazo[1,2-a]pyrimidines: These compounds also have a similar core structure and are used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for drug discovery and development .
Properties
CAS No. |
787590-47-0 |
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Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H10N4/c13-11-12-15-8-10(16(12)7-6-14-11)9-4-2-1-3-5-9/h1-8H,(H2,13,14) |
InChI Key |
COCRAELPGOFYGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3N2C=CN=C3N |
Origin of Product |
United States |
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